7-Amino-1-heptanol

概要

説明

Synthesis Analysis

The synthesis of related compounds involves novel routes and strategies. For instance, a series of chiral quinolones with a 7-amino-5-azaspiro[2.4]heptan-4-yl moiety were synthesized, exploring the stereochemical and physicochemical properties of the molecule . Another study reported the synthesis of 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl derivatives, aiming to obtain potent antibacterial drugs . Additionally, a novel route for the preparation of 7-Amino-heptanoic acid hydrochloride was developed, involving nucleophilic substitution and decarboxylation steps .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. The absolute configurations of certain moieties were determined, which is crucial for understanding the stereochemical structure-activity relationships . The structures of some derivatives of 7-azabicyclo[2.2.1]heptane were also determined by X-ray crystallographic analysis, providing insights into their conformational properties .

Chemical Reactions Analysis

The chemical reactions involving 7-amino-heptane derivatives are diverse. For example, the synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes used tandem radical addition-homoallylic radical rearrangement . The thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and related compounds was studied, revealing the formation of various hydrocarbon products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are significant for their biological activity. The pharmacokinetic profiles and physicochemical properties, such as lipophilicity, were examined for some quinolone derivatives . The antibacterial activity of these compounds was evaluated against various respiratory pathogens, and their in vivo activity was tested in murine pneumonia models . The inhibitory activity of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives against cysteine proteases was also investigated .

科学的研究の応用

Application 1: Research on Cell Membrane Properties and Ionic Currents

- Summary of the Application: Heptanol has been used in research related to cell membrane properties and ionic currents. It has the ability to block gap junctions between cells .

- Results or Outcomes: The results of this application can provide valuable insights into the functioning of cell membranes and the role of ionic currents in cellular processes .

Application 2: Research on Mast Cell Signaling

- Summary of the Application: Heptanol has been used in research related to mast cell signaling. Specifically, it has been shown that short-term exposure to heptanol can reduce membrane thermal stability and dysregulate mast cell signaling .

- Methods of Application: In this research, cells were treated with heptanol, and changes in membrane properties and mast cell signaling were observed .

Application 3: Industrial Solvent

- Summary of the Application: Due to its solubility in many organic solvents and low solubility in water, heptanol is often used as an industrial solvent in the production of other chemicals .

- Methods of Application: Heptanol is mixed with other chemicals in a controlled environment. Its ability to dissolve a wide range of substances makes it a valuable tool in chemical production .

- Results or Outcomes: The use of heptanol as a solvent can facilitate the production of a wide range of chemical products .

Application 4: Manufacturing

- Summary of the Application: In the manufacturing sector, heptanol serves as a raw material in the production of esters, which are used in a variety of applications, including the manufacture of plasticizers and in the fragrance industry .

- Methods of Application: Heptanol is used as a starting material in chemical reactions to produce esters. The specific methods of application can vary depending on the type of ester being produced .

- Results or Outcomes: The use of heptanol in manufacturing can result in the production of a variety of useful products, including plasticizers and fragrances .

Application 5: Membrane Fluidization

- Summary of the Application: Heptanol has been used in research related to membrane fluidization. It has been shown that short-term exposure to heptanol reduces membrane thermal stability and dysregulates mast cell signaling at multiple levels .

- Methods of Application: In this research, cells were treated with heptanol, and changes in membrane properties and mast cell signaling were observed .

Safety And Hazards

特性

IUPAC Name |

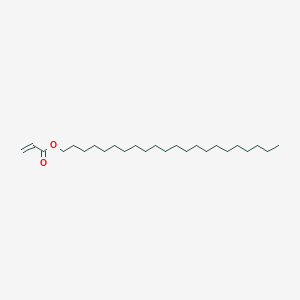

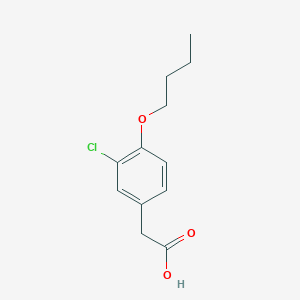

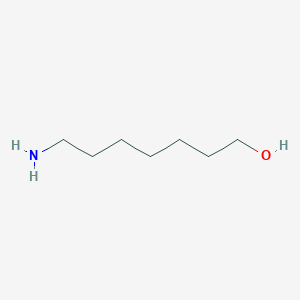

7-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSXYQQYWMITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553270 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1-heptanol | |

CAS RN |

19243-04-0 | |

| Record name | 7-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。